molecular formula C9H11N5O4 B14679605 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one CAS No. 39958-48-0

1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one

Cat. No.: B14679605
CAS No.: 39958-48-0
M. Wt: 253.22 g/mol
InChI Key: ZZLOKNDFAWQLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one typically involves the reaction of 1-methyl-5-nitroimidazole with an appropriate acetylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of essential cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

1-Acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one can be compared with other imidazole derivatives such as metronidazole, tinidazole, and ornidazole. These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

CAS No.

39958-48-0

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

1-acetyl-3-(1-methyl-5-nitroimidazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H11N5O4/c1-6(15)12-3-4-13(9(12)16)8-10-5-7(11(8)2)14(17)18/h5H,3-4H2,1-2H3

InChI Key

ZZLOKNDFAWQLEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C1=O)C2=NC=C(N2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.